1-Pentene, 5-iodo-2-methyl-
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Overview
Description
1-Pentene, 5-iodo-2-methyl- is an organic compound with the molecular formula C6H11I. It is a derivative of pentene, where an iodine atom is attached to the fifth carbon and a methyl group is attached to the second carbon of the pentene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
The synthesis of 1-Pentene, 5-iodo-2-methyl- can be achieved through various methods. One common approach involves the halogenation of 2-methyl-1-pentene. The reaction typically uses iodine and a suitable catalyst under controlled conditions to ensure the selective iodination at the fifth carbon position. Industrial production methods may involve the use of more advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Pentene, 5-iodo-2-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can yield diols.
Common reagents and conditions for these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., potassium permanganate, osmium tetroxide).
Scientific Research Applications
1-Pentene, 5-iodo-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through selective iodination.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Pentene, 5-iodo-2-methyl- depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Pentene, 5-iodo-2-methyl- can be compared with other similar compounds, such as:
2-Methyl-1-pentene: This compound lacks the iodine atom, making it less reactive in substitution reactions but still useful in addition reactions.
1-Iodopentane: This compound has an iodine atom but lacks the double bond, making it less reactive in addition reactions but still useful in substitution reactions.
4-Methyl-2-pentene: This compound has a different position for the double bond and methyl group, leading to different reactivity and applications.
The uniqueness of 1-Pentene, 5-iodo-2-methyl- lies in its combination of a double bond and an iodine atom, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
73541-16-9 |
---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
5-iodo-2-methylpent-1-ene |
InChI |
InChI=1S/C6H11I/c1-6(2)4-3-5-7/h1,3-5H2,2H3 |
InChI Key |
FVPCGIQNXBGCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCI |
Origin of Product |
United States |
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